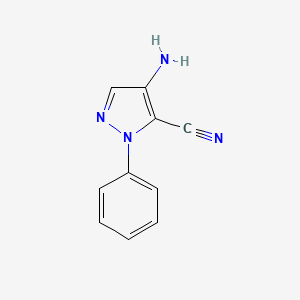![molecular formula C13H23N3 B11734536 butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1856019-06-1](/img/structure/B11734536.png)
butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C13H24ClN3 It is characterized by a pyrazole ring substituted with a cyclopentyl group and a butylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by cyclocondensation of appropriate precursors, such as hydrazines and diketones.
Substitution with cyclopentyl group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides under basic conditions.
Attachment of the butylamine side chain: The final step involves the alkylation of the pyrazole ring with butylamine, typically using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled synthesis with precise temperature and pressure regulation.
Continuous flow reactors: For high-throughput production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonitrile: A related pyrazole derivative used in organic synthesis.
Uniqueness
Butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, cyclopentyl group, and butylamine side chain makes it a versatile compound for various applications.
Properties
CAS No. |
1856019-06-1 |
|---|---|
Molecular Formula |
C13H23N3 |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H23N3/c1-2-3-8-14-9-12-10-15-16(11-12)13-6-4-5-7-13/h10-11,13-14H,2-9H2,1H3 |
InChI Key |
PNZPMCDWTYSLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)

![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734480.png)
![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)

![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)


![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734526.png)
